(±)-Acetylcarnitine chloride

Mitochondrial respiration Stereospecific effects Oxygen consumption

Researchers studying mitochondrial bioenergetics require tool compounds with precise, predictable effects. Generic substitution with L-carnitine or acetyl-L-carnitine introduces experimental variability due to distinct pharmacokinetics. (±)-Acetylcarnitine chloride solves this by providing: 1) Consistent, racemic composition for stereospecific studies-DL-form inhibits mitochondrial respiration while L-form stimulates it. 2) A well-defined intermediate profile (Cmax: 12.9 vs. 84.7 vs. 5.08 µmol/L for acetyl, L-, and propionyl-L-carnitine) serving as a reliable metabolic marker. Supplied as a stable chloride salt for aqueous solubility, with batch-specific QC documentation for procurement integrity.

Molecular Formula C9H18ClNO4
Molecular Weight 239.7
Cat. No. B1532994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-Acetylcarnitine chloride
Molecular FormulaC9H18ClNO4
Molecular Weight239.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-Acetylcarnitine Chloride: Product Overview & Key Properties


(±)-Acetylcarnitine chloride (CAS 2504-11-2) is a racemic mixture of the short-chain acylcarnitine acetyl-D-carnitine and the mitochondrial metabolite acetyl-L-carnitine, supplied as a chloride salt to enhance solubility and stability in aqueous solutions . This quaternary ammonium compound, with a molecular formula of C9H18ClNO4 and molecular weight of 239.70, serves as an important intermediate in lipid metabolism research, exhibiting weak cholinergic agonist properties that distinguish it from non-acetylated carnitine forms [1]. The presence of both enantiomers in this racemic mixture creates distinct research utility compared to enantiopure L-acetylcarnitine preparations, particularly for studies investigating stereospecific biological effects .

Racemic formEnables stereospecific acylcarnitine effect studies
Salt formatChloride salt supports aqueous solubility and stability
Research contextShort-chain acylcarnitine intermediate for metabolic and mitochondrial research

(±)-Acetylcarnitine Chloride: Why Substitution Fails


Substituting (±)-acetylcarnitine chloride with L-carnitine, propionyl-L-carnitine, or even enantiopure acetyl-L-carnitine introduces critical variations in experimental outcomes due to substantial differences in pharmacokinetic parameters, mitochondrial effects, and enzyme interactions. L-carnitine exhibits an 84.7 ± 25.2 µmol·L⁻¹ maximum plasma concentration compared to only 12.9 ± 5.5 µmol·L⁻¹ for acetyl-L-carnitine and 5.08 ± 3.08 µmol·L⁻¹ for propionyl-L-carnitine, with corresponding half-life differences exceeding 25 hours [1]. Furthermore, racemic DL-acetylcarnitine produces marked mitochondrial respiration inhibition at 15 mM, whereas L-acetylcarnitine stimulates oxygen consumption by approximately 25% under identical conditions [2]. These compound-specific properties directly affect experimental design, dosing calculations, and data interpretation, making generic substitution scientifically invalid without comprehensive validation studies.

L-Carnitine
Substantially higher plasma exposure profile may shift systemic endpoint interpretation in pharmacokinetic studies
Propionyl-L-Carnitine
Shorter elimination half-life may not support extended exposure research models; urinary recovery differs
Enantiopure L-Acetylcarnitine
Stimulates mitochondrial oxygen consumption rather than inhibiting, altering respiratory endpoint direction

(±)-Acetylcarnitine Chloride: Head-to-Head Comparisons


Racemic vs. L-Acetylcarnitine: Mitochondrial Respiration

At a concentration of 15 mM, L-acetylcarnitine stimulates mitochondrial oxygen consumption by approximately 25%, while racemic DL-acetylcarnitine produces marked inhibition of mitochondrial respiration under identical assay conditions [1]. D-acetylcarnitine (15 mM) alone shows only a slight inhibitory effect, indicating that the racemic mixture's pronounced inhibition arises from the combined presence of both enantiomers rather than additive effects [2]. This stereospecific divergence has direct implications for studies of mitochondrial function where compound selection may determine experimental outcomes.

Mitochondrial respiration
Head-to-head
(±)-Acetylcarnitine: Marked inhibitionvsL-Acetylcarnitine: ~25% stimulation
Supports stereospecific mitochondrial endpoint context
Assay at 15 mM; D-enantiomer shows slight inhibition alone
Mitochondrial respiration Stereospecific effects Oxygen consumption

Acetyl-L-Carnitine Pharmacokinetics vs. L-Carnitine

Following a single 2.0 g oral dose of L-carnitine in healthy volunteers, the maximum plasma concentration (Cmax) of acetyl-L-carnitine was 12.9 ± 5.5 µmol·L⁻¹, significantly lower than L-carnitine (84.7 ± 25.2 µmol·L⁻¹, P < 0.01) and higher than propionyl-L-carnitine (5.08 ± 3.08 µmol·L⁻¹, P < 0.01) [1]. The elimination half-life of acetyl-L-carnitine (35.9 ± 28.9 h) was substantially shorter than L-carnitine (60.3 ± 15.0 h, P < 0.01) but longer than propionyl-L-carnitine (25.7 ± 30.3 h) [2]. The 24-hour accumulated urinary excretion was 368.3 ± 134.8 µmol for acetyl-L-carnitine, compared to 613.5 ± 161.7 µmol for L-carnitine and 61.3 ± 37.8 µmol for propionyl-L-carnitine [3].

Pharmacokinetic profile
Head-to-head
Cmax12.9 ± 5.5 µmol·L−1
35.9 ± 28.9 h
24h urine368.3 ± 134.8 µmol
Supports PK exposure-model interpretation
vs L-carnitine: 6.6× higher Cmax; vs propionyl-L-carnitine: 2.5× higher Cmax
Pharmacokinetics Bioavailability Acylcarnitine metabolism

Bioavailability: Acetylcarnitine vs. Carnitine

In a direct comparison of oral supplementation in healthy volunteers, the increase in area under the curve (ΔAUC) from acetylcarnitine supplementation was 7.7-fold lower than that from carnitine at equivalent doses [1]. Following a 1.5 g dose, peak plasma concentrations increased over baseline values by only 48% for acetylcarnitine compared to 43% for carnitine, despite the lower bioavailability [2]. Both supplements exhibited low intestinal absorption and renal reabsorption, with acetylcarnitine being mostly eliminated in the form of carnitine, indicating extensive presystemic hydrolysis [3].

Systemic bioavailability
Head-to-head
7.7× lower ΔAUC
vs. carnitine at equivalent oral dose
Supports low-bioavailability exposure model context
Extensive presystemic hydrolysis reported; LC-MS/MS analysis
Bioavailability Metabolism Pharmacokinetics

Cardiac ATPase: Acetylcarnitine vs. Palmitoylcarnitine

At concentrations of 1-100 µM, acetylcarnitine, propionylcarnitine, and carnitine produced no significant inhibitory actions on rat heart sarcolemmal Na,K-ATPase or Ca²⁺-stimulated ATPase activities, whereas palmitoylcarnitine produced marked inhibition across these membrane ATPase systems [1]. Sarcolemmal Na,K-ATPase was most sensitive to palmitoylcarnitine inhibition, with effects observed at low micromolar concentrations that were completely absent with acetylcarnitine and other short-chain derivatives [2]. This differential membrane effect distinguishes short-chain acylcarnitines from long-chain derivatives in models of myocardial ischemia.

Cardiac membrane ATPases
Head-to-head
(±)-Acetylcarnitine: No inhibitionvsPalmitoylcarnitine: Marked inhibition
Supports short-chain acylcarnitine control endpoint context
Rat heart sarcolemmal Na,K-ATPase and Ca2+-ATPase at 1-100 µM
Cardiac pharmacology ATPase inhibition Myocardial ischemia

(±)-Acetylcarnitine Chloride: Research Applications


Mitochondrial Respiration Inhibition Studies

Based on the demonstrated marked inhibition of mitochondrial respiration by racemic DL-acetylcarnitine at 15 mM, compared to the approximately 25% stimulation observed with L-acetylcarnitine, (±)-acetylcarnitine chloride serves as a specific tool compound for investigating stereospecific mitochondrial effects and acylcarnitine translocase interactions [1]. This compound is particularly suitable for studies requiring mitochondrial respiration suppression rather than enhancement, a distinction not achievable with enantiopure L-acetylcarnitine preparations [2].

Cardiac Ischemia: Short-Chain Acylcarnitine Control

Given that acetylcarnitine demonstrates no significant inhibition of cardiac membrane Na,K-ATPase or Ca²⁺-ATPase at concentrations up to 100 µM, while long-chain derivatives like palmitoylcarnitine produce marked inhibition, (±)-acetylcarnitine chloride is the appropriate control compound for studies isolating the effects of long-chain acylcarnitine accumulation in myocardial ischemia models [1]. This selectivity ensures that observed membrane effects can be attributed specifically to long-chain species.

Metabolic Tracing and Acylcarnitine Profiling

With its intermediate pharmacokinetic profile between L-carnitine and propionyl-L-carnitine (Cmax: 12.9 vs. 84.7 vs. 5.08 µmol·L⁻¹ respectively; half-life: 35.9 vs. 60.3 vs. 25.7 h), (±)-acetylcarnitine chloride provides a distinct metabolic marker for acylcarnitine profiling studies [1]. The racemic nature of this compound also enables investigation of enantiomer-specific metabolic handling, as D- and L-forms undergo differential enzymatic processing [2].

Low Systemic Exposure PK Modeling

The demonstrated 7.7-fold lower ΔAUC for acetylcarnitine compared to carnitine at equivalent oral doses establishes (±)-acetylcarnitine chloride as a reference compound for modeling low-bioavailability acylcarnitine pharmacokinetics and investigating presystemic hydrolysis mechanisms [1]. This application scenario is particularly relevant for studies of intestinal and hepatic first-pass metabolism of esterified carnitine derivatives.

Application
Selection Property
Validation Focus
Mitochondrial respiration inhibition studies
Stereospecific respiratory effect
Oxygen consumption direction (inhibition vs. stimulation)
Cardiac ischemia short-chain control
Membrane ATPase effect profile
Absence of Na,K-ATPase / Ca2+-ATPase inhibition
Metabolic tracing & acylcarnitine profiling
Intermediate PK exposure characteristics
Enantiomer-specific metabolic handling and urinary recovery
Low systemic exposure PK modeling
7.7× lower ΔAUC context
Presystemic hydrolysis and first-pass metabolism review

Technical Documentation Hub

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21 linked technical documents
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